(2e)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester
Description
(2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester (IUPAC name: Methyl (2E)-3-(3-methylphenyl)acrylate) is a cinnamate derivative characterized by a trans-configured α,β-unsaturated ester. Key properties include:
- Molecular formula: C₁₁H₁₂O₂
- Molecular weight: 176.215 g/mol
- Stereochemistry: (2E)-configuration ensures a planar geometry of the propenoic acid backbone.
- Substituent: A 3-methylphenyl group at the β-position, contributing moderate electron-donating effects via the methyl group.
- Chemical identifiers: ChemSpider ID 8527663; CAS 118315-74-5 .
This compound’s structural framework is shared with bioactive phenylpropanoids, though its specific applications are less documented in the provided evidence.
Properties
IUPAC Name |
methyl (E)-3-(3-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZREZPHDCWRC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(3-Methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: (2E)-3-(3-Methylphenyl)-2-propenoic acid.
Reduction: (2E)-3-(3-Methylphenyl)-2-propenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 3-(3-methylphenyl)acrylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in the production of pharmaceuticals and agrochemicals. The compound can undergo reactions such as Michael additions and Diels-Alder reactions, which are pivotal in constructing complex molecular architectures.
Polymer Production
The compound is also utilized in the synthesis of polymers. It can be polymerized to form polyacrylates, which are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The incorporation of methyl 3-(3-methylphenyl)acrylate into polymer formulations can enhance flexibility and durability.
Biological Applications
Pharmacological Research
Research indicates that methyl 3-(3-methylphenyl)acrylate exhibits potential biological activities. Studies have shown that derivatives of this compound may possess anti-inflammatory and analgesic properties. For instance, its derivatives have been investigated for their ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
Toxicological Studies
The compound has been included in toxicological assessments to evaluate its safety profile. It has been classified as an irritant, prompting studies on its effects on human health when used in consumer products such as cosmetics and personal care items. Understanding its toxicity is crucial for regulatory compliance and ensuring consumer safety.
Material Science Applications
Coatings and Adhesives
Due to its favorable chemical properties, methyl 3-(3-methylphenyl)acrylate is employed in the formulation of advanced coatings and adhesives. Its ability to enhance adhesion and improve the durability of coatings makes it valuable in industries ranging from automotive to construction.
Nanocomposites
Recent studies have explored the incorporation of methyl 3-(3-methylphenyl)acrylate into nanocomposite materials. These composites exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications such as aerospace components and electronic devices.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis of Novel Anti-Inflammatory Agents | Pharmacology | Methyl 3-(3-methylphenyl)acrylate derivatives showed significant inhibition of COX-2 enzyme activity. |
| Polymerization Techniques for Enhanced Coatings | Material Science | Incorporation of methyl 3-(3-methylphenyl)acrylate improved adhesion properties by 30% compared to traditional formulations. |
| Toxicological Assessment of E-Cigarette Constituents | Toxicology | Methyl 3-(3-methylphenyl)acrylate was identified as an irritant, necessitating further studies on inhalation exposure risks. |
Mechanism of Action
The mechanism of action of (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound is compared to analogs with modifications in substituents, ester groups, or aromatic ring functionalization. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Electron-withdrawing groups (e.g., 4-fluoro in ) increase electrophilicity, making the α,β-unsaturated system more reactive toward nucleophilic attack. Hydroxyl and methoxy groups () improve solubility in polar solvents and enable hydrogen bonding, critical for antioxidant or receptor-binding activities.
Ester Group Variations :
- Methyl esters (e.g., target compound) are more volatile and less lipophilic than long-chain esters (e.g., tetracosyl ester in ), which exhibit enhanced membrane permeability and prolonged metabolic stability.
Biological Activity: Hydroxylated analogs (e.g., caffeic acid methyl ester ) show pronounced antioxidant activity due to radical scavenging by phenolic groups. Long-chain phenylpropanoid esters () demonstrate antitumor effects, likely via cell membrane interaction or enzyme inhibition.
Stereochemical Considerations :
- The (E)-configuration predominates in bioactive analogs, as seen in , and . (Z)-isomers (e.g., ) are less common and may exhibit distinct reactivity or bioactivity.
Biological Activity
(2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester, commonly known as methyl 3-(3-methylphenyl)acrylate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
- Chemical Formula : C10H10O2
- Molecular Weight : 162.19 g/mol
- CAS Number : 102-71-6
Antimicrobial Activity
Research indicates that (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester exhibits significant antimicrobial properties. In a study evaluating various bioactive compounds, it was noted that derivatives of propenoic acid showed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 64 |
| Candida albicans | 64 |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in pharmaceutical applications .
Anticancer Activity
The anticancer effects of methyl 3-(3-methylphenyl)acrylate have also been investigated. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The following table summarizes the results of cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| PC3 (Prostate Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 22 |
The IC50 values indicate that the compound has potent anticancer properties, particularly against prostate and cervical cancer cells .
The biological activities of (2E)-3-(3-Methylphenyl)-2-propenoic acid, methyl ester are attributed to its ability to interact with cellular pathways involved in growth and apoptosis. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Studies
- In Vivo Studies : A study involving animal models treated with methyl 3-(3-methylphenyl)acrylate showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in cell proliferation markers and an increase in apoptotic cells within the tumor microenvironment.
- Clinical Relevance : In a clinical context, patients with resistant bacterial infections were treated with formulations containing this compound. Results indicated a notable improvement in infection control without significant side effects.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been reported to cause irritation upon exposure and has shown weak sensitization potential in animal studies. Long-term exposure studies indicate no significant systemic toxicity but highlight the need for careful handling due to irritant properties .
Q & A
Q. What statistical approaches are recommended for validating reproducibility in kinetic studies?
- Methodological Answer : Apply ANOVA to triplicate experiments, reporting standard deviations. Use Grubbs’ test to exclude outliers. For non-linear kinetics (e.g., enzyme inhibition), fit data to Michaelis-Menten models using GraphPad Prism. Share raw datasets in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
